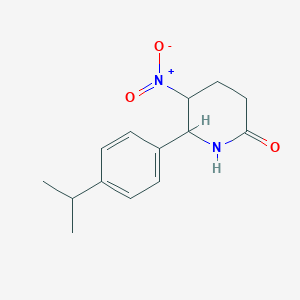![molecular formula C23H23N3 B4047514 N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE](/img/structure/B4047514.png)
N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE
Overview
Description
N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE is a complex organic compound with the molecular formula C30H31N. This compound is known for its unique structure, which includes a benzodiazole ring fused with an aniline derivative. It has various applications in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzodiazole ring. This intermediate is then reacted with N,N-dimethylaniline in the presence of a catalyst to introduce the aniline moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Quinone derivatives
Reduction: Reduced benzodiazole derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-phenylethylamine
- N-Methyl-N-(1-phenylethyl)amine
- N,N-Dimethylphenethylamine
- N-Methyl-phenethylamine
Uniqueness
N,N-DIMETHYL-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N,N-dimethyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-17(18-9-5-4-6-10-18)26-22-12-8-7-11-21(22)24-23(26)19-13-15-20(16-14-19)25(2)3/h4-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRUKUAEFOSVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzothiazol-2-yl-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B4047439.png)

![1-(2-Cyclohexylethyl)-3-hydroxy-3-[[methyl(propan-2-yl)amino]methyl]piperidin-2-one](/img/structure/B4047452.png)
![1-[1-(4-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL](/img/structure/B4047459.png)
![N-allyl-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4047466.png)
![[2-(4-Nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate](/img/structure/B4047471.png)
![N-(4-ethylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B4047477.png)
![5-bromo-N-{[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4047479.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4047486.png)
![Methyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate](/img/structure/B4047492.png)
![(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4047496.png)

![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4047507.png)

